
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential anticancer drug. This compound has been shown to have potent activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The corrosion inhibition performance of certain urea derivatives, including those similar in structure to 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, has been extensively studied. These compounds have demonstrated efficient corrosion inhibition properties on mild steel in acidic environments. The mechanism of action is believed to involve the adsorption of the molecules on the steel surface, leading to the formation of a protective layer. This inhibitory effect is significant for extending the lifespan of metal components in various industrial applications (Mistry et al., 2011).
Pharmacological Research Tool
Urea derivatives have been identified as promising pharmacological research tools. For instance, a study identified a nonpeptidic agonist of the urotensin-II receptor, which shares a similar chemical motif with 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea. This compound was highlighted for its potential as a drug lead and a pharmacological research tool due to its selectivity and efficacy, underscoring the potential for similar compounds in therapeutic development (Croston et al., 2002).
Plant Growth Regulation
Research on urea derivatives has also explored their application in agriculture, particularly as plant growth regulators. Novel urea derivatives have been synthesized and shown to exhibit good activity as plant growth regulators. This application is crucial for enhancing agricultural productivity and managing crop growth efficiently (Song Xin-jian et al., 2006).
Anticonvulsant Properties
Studies on certain urea compounds have demonstrated anticonvulsant properties, indicating potential applications in treating seizure disorders. These compounds have been shown to synchronize spontaneous bioelectric activity and increase the threshold for convulsions in various brain structures. This research suggests that similar urea derivatives could be explored for their therapeutic potential in neurological conditions (Vengerovskii et al., 2014).
Insecticide Development
Urea derivatives have been identified as a new class of insecticides that interfere with cuticle deposition, affecting the molting process in insects. This mode of action presents a novel approach to pest control, offering a potentially safer and more targeted method for managing insect populations in agriculture and forestry (Mulder & Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-8-10-20(11-9-16)29(27,28)25-14-3-2-7-19(25)12-13-23-21(26)24-18-6-4-5-17(22)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJUFUYRFAZOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

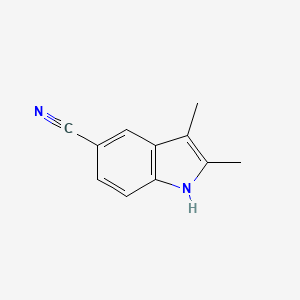
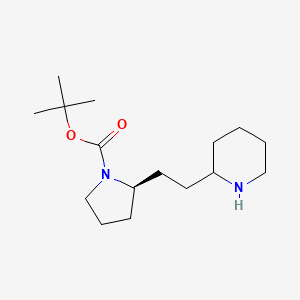

![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)

![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)
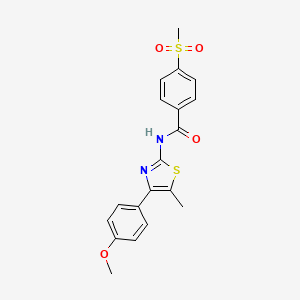

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)
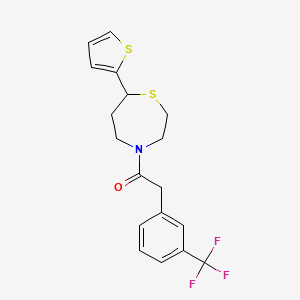
![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)
![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)
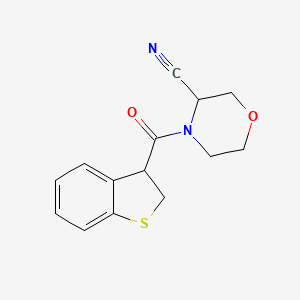
![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)